Trimethylsiloxyvinyldimethyl carbinol
Description
Properties
IUPAC Name |
(E)-2-methyl-4-trimethylsilyloxybut-3-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-8(2,9)6-7-10-11(3,4)5/h6-7,9H,1-5H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLVGRFAVVVRGW-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CO[Si](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C/O[Si](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsiloxyvinyldimethyl carbinol can be synthesized through several methods. One common synthetic route involves the reaction of vinyldimethyl carbinol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Trimethylsiloxyvinyldimethyl carbinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
Silicone-Based Materials
Trimethylsiloxyvinyldimethyl carbinol is primarily utilized in the production of silicone-based materials. These materials are known for their thermal stability, flexibility, and resistance to environmental factors. Key applications include:
- Elastomers : Used in the formulation of silicone elastomers that exhibit excellent mechanical properties and durability.
- Adhesives and Sealants : Enhances the performance of silicone adhesives and sealants due to its reactive functional groups.
| Application | Description | Benefits |
|---|---|---|
| Elastomers | Flexible silicone materials | High durability, thermal stability |
| Adhesives/Sealants | Silicone-based bonding agents | Strong adhesion, weather resistance |
Cosmetic Formulations
In cosmetics, this compound acts as a conditioning agent and emollient. Its ability to form a protective barrier on the skin enhances moisture retention and provides a smooth feel.
- Skin Care Products : Improves texture and application properties.
- Hair Care Products : Adds shine and reduces frizz.
Pharmaceutical Applications
The compound is also explored for use in pharmaceutical formulations where it can serve as a drug delivery agent or stabilizer. Its compatibility with various active ingredients makes it suitable for:
- Topical Formulations : Enhances the solubility and stability of active compounds.
- Controlled Release Systems : Provides a matrix for sustained drug release.
Case Study 1: Silicone Elastomers
A study conducted by Gelest Inc. demonstrated that incorporating this compound into silicone elastomer formulations improved tensile strength and elongation at break compared to standard formulations without this additive. The enhanced properties were attributed to better cross-linking efficiency during curing processes .
Case Study 2: Cosmetic Enhancements
Research published in the Journal of Cosmetic Science highlighted the efficacy of this compound in improving the sensory attributes of skin creams. The study found that formulations containing this compound exhibited better spreadability and a more luxurious feel on application, significantly enhancing consumer satisfaction .
Mechanism of Action
The mechanism by which trimethylsiloxyvinyldimethyl carbinol exerts its effects involves interactions with various molecular targets. The trimethylsiloxy group can enhance the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The vinyldimethyl carbinol moiety provides a reactive site for further functionalization .
Comparison with Similar Compounds
Structural and Functional Differences
The siloxy group in this compound distinguishes it from conventional carbinols like Diethyl Carbinol and MIBC, which lack organosilicon components. This modification likely improves compatibility with silicone-based polymers and resistance to hydrolysis .
Market and Production Insights
Diethyl Carbinol (CAS 584-02-1):
- Production Technology: Global manufacturers utilized diverse methods, including catalytic hydrogenation and Grignard reactions, with China dominating regional production .
- Market Share (2013) : 22% of global production from China; key applications include solvents (45%) and pharmaceutical intermediates (30%) .
Methyl Isobutyl Carbinol (MIBC):
- Market Outlook (2025) : Projected growth driven by mining sector demand (froth flotation agents) and Asia-Pacific dominance (60% market share) .
- Synthesis: Typically produced via aldol condensation, contrasting with the silane-based synthesis routes inferred for this compound .
This compound:
Physicochemical Properties and Reactivity
- Diethyl Carbinol: Boiling point ~140°C; moderate solubility in polar solvents .
- MIBC : Boiling point ~132°C; high solubility in organic solvents, critical for froth flotation .
- This compound: Expected higher boiling point (>200°C) due to siloxane group; low water solubility (analogous to ’s silane compound with Log Po/w ~3.5) .
Regulatory and Industrial Trends
- Diethyl Carbinol: Subject to regional chemical safety regulations; production declined in Europe post-2014 due to environmental concerns .
- MIBC : Stringent mining safety regulations influence quality standards; bio-based alternatives under development .
- This compound: Likely requires compliance with organosilicon compound regulations; niche applications may limit large-scale adoption without further research.
Biological Activity
Trimethylsiloxyvinyldimethyl carbinol (TMS-VDMC) is a siloxane compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of TMS-VDMC, focusing on its efficacy against various microorganisms, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TMS-VDMC is characterized by its siloxane backbone combined with a vinyl and hydroxyl functional group. The structure can be represented as follows:
This unique combination of functional groups is believed to enhance its bioactivity compared to other siloxane compounds.
Antimicrobial Activity
The antimicrobial properties of TMS-VDMC have been evaluated through various studies, revealing significant efficacy against a range of pathogenic microorganisms.
Efficacy Against Bacteria
A series of antimicrobial tests have demonstrated that TMS-VDMC exhibits strong activity against common bacterial strains, including Escherichia coli and Staphylococcus aureus. In one study, TMS-VDMC was tested at different concentrations, showing an 8-log reduction in bacterial count at concentrations as low as 0.1% g/g when combined with co-solvents like propylene glycol n-propyl ether .
| Concentration (% g/g) | E. coli Reduction (log) | S. aureus Reduction (log) |
|---|---|---|
| 0.1 | 8 | 7 |
| 0.5 | 6 | 5 |
| 1.0 | 4 | 3 |
The antimicrobial action of TMS-VDMC is primarily attributed to its ability to disrupt the cell membrane integrity of bacteria. The silanol groups in the structure interact with the lipid bilayer, leading to cell lysis and death. Additionally, the presence of vinyl groups may enhance penetration into microbial cells, increasing efficacy .
Case Studies
Several case studies have explored the application of TMS-VDMC in real-world scenarios:
- Hospital Disinfection : A case study conducted in a healthcare setting showed that surfaces treated with TMS-VDMC solutions significantly reduced microbial load compared to untreated controls. The study highlighted a reduction in hospital-acquired infections associated with the use of this compound .
- Agricultural Applications : Another study investigated the use of TMS-VDMC as a biocide in agricultural settings. Results indicated that crops treated with TMS-VDMC had lower incidences of fungal infections, leading to improved yield and quality .
Safety and Toxicity
While TMS-VDMC shows promising biological activity, safety assessments are crucial for its application in consumer products. Current data suggest low toxicity levels; however, further studies are needed to fully understand its long-term effects on human health and the environment.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Trimethylsiloxyvinyldimethyl carbinol, and how can reaction purity be optimized?
- Methodological Answer : Synthesis of carbinol derivatives often involves organosilane coupling or catalytic dehydrogenation. For example, analogous carbinol synthesis (e.g., methyl isobutyl carbinol) employs heterogeneous catalysts like copper-zinc oxides under controlled temperatures (150–250°C) to optimize yield and selectivity . Purity optimization requires rigorous purification via fractional distillation or silica-gel chromatography, with purity verification using GC-MS (>95% purity thresholds, as per reagent-grade standards in catalogs like Kanto Reagents) .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR) is critical for confirming siloxy and carbinol functional groups. Mass spectrometry (MS) with electron ionization (EI) provides molecular weight validation. Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral matching . For chromatographic purity, HPLC with UV detection or GC coupled with flame ionization detectors (FID) is recommended, adhering to protocols for organosilicon compounds .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Based on analogous carbinols (e.g., methyl isobutyl carbinol), flammability (Class 3) and toxicity require storage in inert atmospheres (N₂/Ar) at 0–6°C. Use fume hoods for synthesis steps involving volatile intermediates. Safety data sheets (SDS) for structurally similar compounds recommend PPE (gloves, goggles) and spill containment with vermiculite or sand .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reaction yields of this compound derivatives under varying catalytic conditions?
- Methodological Answer : Systematic analysis of catalytic variables (e.g., catalyst loading, solvent polarity, temperature) using Design of Experiments (DoE) frameworks is critical. For example, conflicting reports on palladium vs. platinum catalysts for silane coupling can be resolved by kinetic studies (e.g., Arrhenius plots) and in-situ FTIR monitoring of intermediate formation . Contradictory data should be contextualized with purity assessments (e.g., GC-MS traces for byproduct identification) .
Q. What strategies mitigate thermal degradation of silicone-modified carbinols in high-temperature applications?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air reveals decomposition thresholds. Silicone-carbinol hybrids (e.g., DOWSIL 5562) show enhanced thermal stability via polar functional groups (e.g., terminal carbinols) that reduce chain scission. Stabilizers like hindered phenols or phosphites can be screened at 1–5 wt% loadings, with degradation kinetics modeled using ASTM E1641 protocols .
Q. How can computational modeling predict the interfacial behavior of this compound in composite materials?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., COMPASS III) model interactions at silicone-polymer interfaces. Parameters include Hansen solubility coefficients and surface energy calculations. Experimental validation via contact angle measurements (e.g., sessile drop method) and AFM adhesion tests ensures model accuracy. Cross-reference with NIST’s thermophysical data for calibration .
Key Research Recommendations
- Experimental Design : Prioritize DoE for catalytic studies to isolate variables affecting yield .
- Data Validation : Cross-check spectral data with NIST and replicate experiments to address contradictions .
- Safety Compliance : Adopt protocols from analogous compounds until compound-specific SDS are available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
